Fmoc isothiocyanate
Overview
Description
Fmoc isothiocyanate, also known as 9-Fluorenylmethoxycarbonyl isothiocyanate, is a chemical compound with the molecular formula C16H11NO2S. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is known for its role as a protecting group for amino acids, which helps in the stepwise construction of peptides.
Scientific Research Applications
Chemistry
Fmoc isothiocyanate is extensively used in peptide synthesis as a protecting group for amino acids. It allows for the stepwise construction of peptides by protecting the amino group during the coupling reactions.
Biology
In biological research, this compound is used to label peptides and proteins for fluorescence studies. The compound’s fluorescence properties make it useful for tracking and imaging biological molecules.
Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its role in protecting amino acids during synthesis ensures the accurate construction of peptide sequences.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced materials with specific properties for use in various technologies.
Mechanism of Action
Target of Action
Fmoc isothiocyanate is primarily used in peptide synthesis . Its primary targets are amines, where it acts as a reagent for the synthesis of substituted thioureas .
Mode of Action
This compound interacts with its targets (amines) through a process known as coupling . This interaction results in the formation of substituted thioureas .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of biologically relevant pharmacophores named N-aryl-N′-carboalkoxy guanidines . It also plays a role in the intermediate steps for the synthesis of N-aryl-N-thiazolyl derivatives .
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability.
Result of Action
The action of this compound results in the synthesis of various compounds. These include cyclic isothiourea derivatives, which are potent neuropeptide Y (NPY) Y1 receptor antagonists . It also aids in the preparation of 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be −20°C , suggesting that low temperatures may be necessary for its stability.
Safety and Hazards
Fmoc isothiocyanate is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling it .
Future Directions
Fmoc isothiocyanate can be used to synthesize a variety of compounds, including cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists, 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides . These compounds have potential applications in various fields, indicating promising future directions for the use of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc isothiocyanate plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with amines to form substituted thioureas, which are crucial intermediates in the synthesis of various biologically active compounds . The compound is known to interact with enzymes such as neuropeptide Y (NPY) Y1 receptor antagonists, and proteins involved in the synthesis of cyclic isothiourea derivatives . These interactions are primarily based on the formation of covalent bonds between the isothiocyanate group and the nucleophilic sites on the enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell viability in a dose-dependent manner . Additionally, it regulates oxidative stress and inflammation, which are critical factors in cell proliferation and apoptosis . These effects highlight the potential of this compound in cancer therapy and other biomedical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including proteins and enzymes, through the formation of covalent bonds with nucleophilic sites. This binding can lead to enzyme inhibition or activation, depending on the specific target . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable at low temperatures and can be stored at -20°C . Its activity may decrease over time due to degradation, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and inflammation . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the mercapturic acid pathway. It is metabolized through conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway is essential for the detoxification and elimination of this compound from the body. Additionally, the compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation and clearance . Understanding these metabolic pathways is vital for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and interact with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc isothiocyanate can be synthesized through the reaction of 9-fluorenylmethanol with thiophosgene. The reaction typically involves the following steps:
Formation of Fmoc chloride: 9-Fluorenylmethanol is reacted with phosgene to form 9-fluorenylmethoxycarbonyl chloride.
Conversion to this compound: The Fmoc chloride is then treated with potassium thiocyanate to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen, and are carried out at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as alcohols and thiols.
Common Reagents and Conditions
Amines: React with this compound to form thiourea derivatives.
Alcohols and Thiols: Can add to the isothiocyanate group to form corresponding adducts.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from the addition of alcohols and thiols.
Comparison with Similar Compounds
Similar Compounds
Fmoc chloride: Used as a protecting group for amino acids but does not contain the isothiocyanate group.
Fmoc N-hydroxysuccinimide ester: Another protecting group for amino acids, used in peptide synthesis.
Ethoxycarbonyl isothiocyanate: Similar in structure but with an ethoxy group instead of the fluorenylmethoxy group.
Uniqueness
Fmoc isothiocyanate is unique due to its combination of the Fmoc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other Fmoc derivatives.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYULZVFHHEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400012 | |
Record name | Fmoc isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199915-38-3 | |
Record name | Fmoc isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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